Pomaglumetad methionil (hydrochloride), also known as LY-2140023, is a methionine amide prodrug of pomaglumetad (LY-404039). This compound acts as a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3. Developed by Eli Lilly, it is primarily investigated for the treatment of schizophrenia and other psychotic disorders by modulating glutamatergic activity and reducing presynaptic release of glutamate at synapses .
Pomaglumetad methionil is synthesized through a multi-step process starting from LY-389795, which undergoes oxidation to form the active compound, followed by coupling with L-methionine to yield the prodrug. The compound has been characterized in various studies for its pharmacological properties and therapeutic potential.
Pomaglumetad methionil falls under the category of antipsychotic agents, specifically targeting glutamate receptors rather than traditional dopamine receptor pathways. This unique mechanism positions it as a potential alternative to existing antipsychotic medications, which often have significant side effects .
The synthesis of pomaglumetad methionil involves several key steps:
The synthesis employs various reagents and conditions optimized for yield and purity. For example, oxidizing agents such as hydrogen peroxide or potassium permanganate may be used during the oxidation step, while coupling reactions typically require specific coupling agents.
The molecular formula of pomaglumetad methionil is C12H19ClN2O7S2, with a molecular weight of 402.861 g/mol. The IUPAC name is (1R,4S,5S,6S)-4-(L-Methionylamino)-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid 2,2-dioxide hydrochloride.
The compound's structure can be represented using various chemical notations:
Pomaglumetad methionil undergoes several chemical reactions:
Common reagents for these reactions include oxidizing agents for oxidation and various nucleophiles and electrophiles for substitution reactions. The conditions are carefully controlled to optimize yields and minimize by-products.
Pomaglumetad methionil operates primarily as a selective agonist for mGluR2 and mGluR3 receptors. By activating these metabotropic glutamate receptors, it modulates glutamatergic neurotransmission, leading to reduced presynaptic release of glutamate. This mechanism is believed to underlie its antipsychotic effects without the typical side effects associated with dopamine receptor antagonists .
Pomaglumetad methionil hydrochloride appears as a white to off-white powder. It exhibits good solubility in water due to its hydrochloride salt form.
The compound has a melting point that supports its stability under normal conditions. Its chemical stability allows it to be stored without significant degradation over time when kept in appropriate conditions.
Relevant data includes:
Pomaglumetad methionil has been extensively studied for its potential therapeutic applications in psychiatry:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2